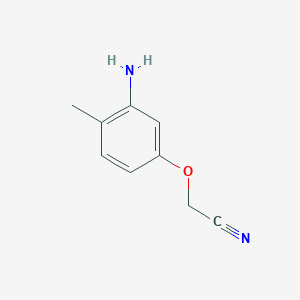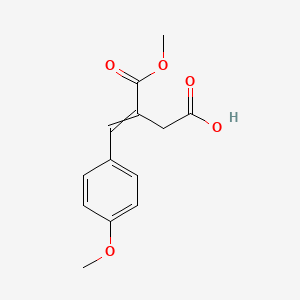
ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-
Descripción general
Descripción
ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- is an organic compound with the molecular formula C9H10N2O It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- typically involves the reaction of 3-amino-4-methylphenol with chloroacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the phenoxy group. The reaction is usually conducted in a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted phenoxyacetonitrile derivatives.
Aplicaciones Científicas De Investigación
ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Amino-3-methylphenoxy)acetonitrile
- (3-Amino-4-chlorophenoxy)acetonitrile
- (3-Amino-4-methylphenoxy)propionitrile
Uniqueness
ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- is unique due to the specific positioning of the amino and methyl groups on the phenoxy ring, which influences its reactivity and interaction with other molecules. This structural arrangement can result in distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-(3-amino-4-methylphenoxy)acetonitrile |
InChI |
InChI=1S/C9H10N2O/c1-7-2-3-8(6-9(7)11)12-5-4-10/h2-3,6H,5,11H2,1H3 |
Clave InChI |
JHIQNGHHTVAADT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCC#N)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














